![molecular formula C18H16N2O4S B2602298 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide CAS No. 1396675-36-7](/img/structure/B2602298.png)

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

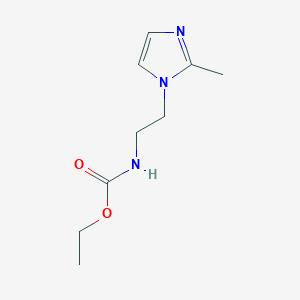

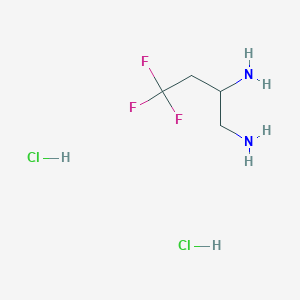

“N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, a hydroxypropyl group, and a benzo[d]thiazole-2-carboxamide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of benzo[d][1,3]dioxole substituted organo selenium compounds has been described, which involves the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques such as IR, NMR, and LCMS . For example, the crystal structure of 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid with various reagents has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, IR, NMR, and LCMS data of benzo[d][1,3]dioxole substituted organo selenium compounds have been reported .Wissenschaftliche Forschungsanwendungen

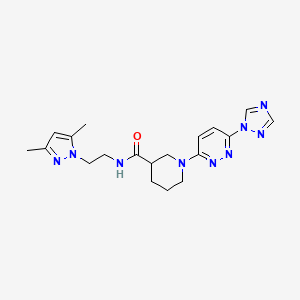

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole derivatives have also been reported to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.

Antimicrobial and Antifungal Activity

These compounds have shown antimicrobial and antifungal effects , suggesting potential use in the treatment of various infections caused by microbes and fungi.

Antiviral Activity

Thiazole derivatives have demonstrated antiviral properties , indicating potential use in combating viral infections.

Diuretic Activity

These compounds have been found to act as diuretics , substances that promote diuresis, the increased production of urine. This property could be useful in the treatment of conditions like hypertension and edema.

Anticonvulsant and Neuroprotective Activity

Thiazole derivatives have shown anticonvulsant and neuroprotective effects , suggesting potential use in the treatment of neurological disorders such as epilepsy.

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This suggests potential use in cancer treatment, as these compounds could inhibit the growth of tumor cells or even kill them.

Rheumatic and Arthritis Treatment

The compound has been used for treating rheumatic, rheumatoid arthritis, and osteoarthritis . These are conditions characterized by inflammation and pain in the joints.

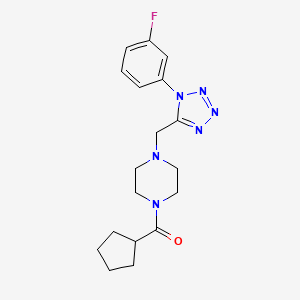

Wirkmechanismus

Target of Action

The primary targets of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide Compounds with similar structures, such as benzo[d][1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

The exact mode of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

The biochemical pathways affected by N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

The molecular and cellular effects of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

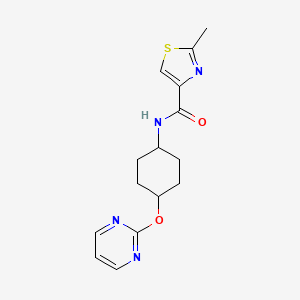

Zukünftige Richtungen

The future directions in the research of similar compounds could involve further exploration of their biological activities, such as their potential as anti-inflammatory, analgesic, and antitumor agents . Additionally, further studies could be conducted to optimize their synthesis and improve their yield .

Eigenschaften

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-18(22,11-6-7-13-14(8-11)24-10-23-13)9-19-16(21)17-20-12-4-2-3-5-15(12)25-17/h2-8,22H,9-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHCLFDFZQCCII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NC2=CC=CC=C2S1)(C3=CC4=C(C=C3)OCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2602219.png)

![9-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2602223.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2602225.png)

![5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2602234.png)